molecular formula C10H20N4 B15328258 1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine

1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B15328258
M. Wt: 196.29 g/mol
InChI Key: LFQQJYLODUXUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine is a chemical building block featuring the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry and drug discovery . The 1,2,3-triazole core is known for its remarkable stability under metabolic degradation, hydrolysis, and redox conditions, making it an excellent linker for constructing bioactive molecules . This specific compound possesses a 2-ethylhexyl chain, which can enhance lipophilicity, and a primary amine group at the 4-position, providing a versatile handle for further synthetic functionalization . The 1,2,3-triazole ring is a key pharmacophore with demonstrated potential in the development of anticancer, antimicrobial, antiviral, and anti-tubercular agents . While the specific biological profile of this compound requires further investigation, derivatives of 1,2,3-triazol-4-amine have been identified as potent inhibitors of various biological targets, underscoring the research value of this chemical class . The compound can be synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, which allows for regioselective synthesis and high functional group tolerance . Intended Research Applications: • Medicinal Chemistry: Serves as a core scaffold or intermediate for designing and synthesizing novel bioactive molecules and hybrid compounds . • Chemical Biology: Can be used as a linker to connect biomolecules or to create molecular probes due to its stable triazole ring and reactive amine group . • Agrochemical Research: The structural motif may be investigated for the development of new active ingredients, given the established use of triazoles in this field . WARNING: This product is for Research Use Only (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

1-(2-ethylhexyl)triazol-4-amine

InChI

InChI=1S/C10H20N4/c1-3-5-6-9(4-2)7-14-8-10(11)12-13-14/h8-9H,3-7,11H2,1-2H3

InChI Key

LFQQJYLODUXUPO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C=C(N=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the following steps:

    Preparation of 2-ethylhexyl azide: This is achieved by reacting 2-ethylhexyl bromide with sodium azide in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Cycloaddition Reaction: The 2-ethylhexyl azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent like water or a water-ethanol mixture. The reaction is typically carried out at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Reactants: Large quantities of 2-ethylhexyl bromide and sodium azide are prepared and stored.

    Continuous Flow Reactors: The cycloaddition reaction is carried out in continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the triazole ring into a dihydrotriazole derivative.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.

    Substitution: Alkyl halides, acyl chlorides; aprotic solvents like DMF or dichloromethane; room temperature to reflux conditions.

Major Products:

    Oxidation: Triazole oxides.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Ethylhexyl)-1h-1,2,3-triazol-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of bioactive compounds with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylhexyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine and analogous triazole derivatives:

Compound Name Substituents (Position 1) Substituents (Position 4) Key Properties/Applications Molecular Weight (g/mol)
This compound 2-Ethylhexyl -NH₂ High lipophilicity; metal extraction 209.31
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-Bis(trifluoromethyl)phenyl -NH₂ Enhanced electron-withdrawing effects; catalyst intermediates 325.23
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine hydrochloride 4-(Trifluoromethyl)benzyl -NH₂ (as HCl salt) Improved water solubility; pharmaceutical intermediate 297.73
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylphenyl -CH₂NH₂ Moderate lipophilicity; agrochemical research 202.26
5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine 4-Methylbenzyl -NH₂ Bioactive scaffold; herbicide development 202.26

Physicochemical Properties

  • Lipophilicity (logP): The 2-ethylhexyl substituent in the target compound confers a higher logP (~4.2 estimated) compared to aryl-substituted analogs (e.g., S1: logP ~3.1; 4-methylbenzyl derivative: logP ~2.8). This enhances its utility in non-aqueous systems .
  • Solubility: Hydrochloride salts (e.g., ) exhibit improved aqueous solubility (>10 mg/mL), whereas the 2-ethylhexyl derivative is preferentially soluble in organic solvents like toluene or chloroform .

Stability and Reactivity

  • Thermal Stability: The 2-ethylhexyl group enhances thermal stability (decomposition >200°C) compared to aryl-substituted triazoles (e.g., S1 decomposes at ~150°C) .
  • Chemical Reactivity: The amine group in all compounds participates in hydrogen bonding and coordination chemistry, but electron-withdrawing groups (e.g., -CF₃ in S1) reduce basicity, altering reactivity in catalytic applications .

Q & A

Q. What are the standard synthetic routes for 1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for triazole formation. Key steps include:

  • Reacting a 2-ethylhexyl azide with a propargylamine precursor under copper catalysis.
  • Optimizing solvent choice (e.g., DMF or THF) and temperature (typically 25–60°C) to enhance yield (>70%) .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Contaminants like unreacted azides can be monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this triazole derivative?

  • 1H and 13C NMR : Identify proton environments (e.g., triazole ring protons at δ 7.5–8.0 ppm) and carbon assignments. 2D NMR (HSQC, HMBC) resolves connectivity between the triazole and 2-ethylhexyl chain .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 225.18) and fragmentation patterns .
  • IR Spectroscopy : Detects NH stretches (~3300 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) provides precise bond lengths and angles. Key parameters:

  • Space group assignment (e.g., P21/c for similar triazoles).
  • Hydrogen-bonding networks between amine groups and adjacent molecules .

Advanced Research Questions

Q. How can reaction mechanisms for triazole formation be validated experimentally?

  • Kinetic Studies : Monitor azide consumption via in situ FTIR or NMR to determine rate constants and propose intermediates.
  • Isotopic Labeling : Use 15N-labeled azides to track nitrogen incorporation into the triazole ring .
  • Computational Modeling : DFT calculations (e.g., Gaussian) assess transition-state energies and regioselectivity in CuAAC .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

  • Catalyst Optimization : Use CuI nanoparticles or ligand-accelerated catalysis (e.g., TBTA ligands) to enhance turnover .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Workup Protocols : Liquid-liquid extraction with ethyl acetate removes copper residues, improving purity .

Q. How can researchers analyze the electronic and steric effects of the 2-ethylhexyl substituent on the triazole ring's reactivity and biological activity?

  • Hammett Studies : Correlate substituent σ values with reaction rates in nucleophilic substitution or cycloaddition reactions.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock to assess steric hindrance .
  • SAR Comparisons : Synthesize analogs with shorter alkyl chains (e.g., ethyl vs. hexyl) and evaluate antimicrobial activity .

Q. What computational tools predict the compound's pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : GROMACS simulations model membrane permeability based on the 2-ethylhexyl group's hydrophobicity .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

  • Twinned Data Refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning in crystals .
  • Comparative Analysis : Overlay multiple crystal structures (e.g., Cambridge Structural Database) to identify common conformational motifs .

Q. What strategies are recommended for resolving contradictory biological activity data across different studies?

  • Dose-Response Curves : Re-evaluate IC50 values under standardized assay conditions (e.g., pH, serum concentration).
  • Off-Target Screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific interactions .
  • Meta-Analysis : Pool data from PubChem or ChEMBL to identify trends in bioactivity across structural analogs .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in biological assays?

  • Forced Degradation Studies : Incubate the compound at pH 2–12 and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for similar triazoles) .

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